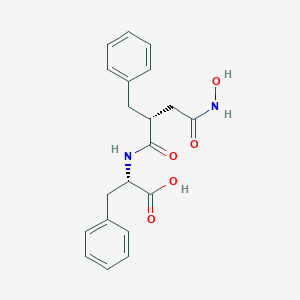![molecular formula C8H8N6 B012046 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile CAS No. 106538-01-6](/img/structure/B12046.png)
6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile, also known as ADPP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrazolo[3,4-B]pyrazine family and has a molecular formula of C10H10N6.
Wirkmechanismus
The exact mechanism of action of 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. Its anti-inflammatory activity may be attributed to its ability to suppress the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Its antiviral activity may be due to its ability to inhibit viral replication.
Biochemische Und Physiologische Effekte
6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile has been shown to affect various biochemical and physiological processes. It has been reported to induce apoptosis in cancer cells, suppress the production of pro-inflammatory cytokines, and inhibit viral replication. Additionally, it has been shown to exhibit antioxidant activity and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile in lab experiments is its potential therapeutic applications, which make it an attractive target for drug development. Additionally, its unique chemical structure and properties make it a valuable tool for studying various biochemical and physiological processes. However, one of the limitations of using 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and viral infections. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, research can be conducted to develop more efficient and cost-effective synthesis methods for 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile.
Synthesemethoden
Several methods have been proposed for the synthesis of 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile, including the reaction between 5-cyano-1,2,3-triazole and 2,4-pentanedione in the presence of ammonium acetate, and the reaction between 5-cyano-1,2,3-triazole and 2,4-pentanedione in the presence of sodium ethoxide. The latter method has been reported to be more efficient and produce higher yields of 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile.
Wissenschaftliche Forschungsanwendungen
6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile has been extensively studied for its potential applications in the treatment of various diseases. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. In a recent study, 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile was shown to inhibit the growth of breast cancer cells by inducing apoptosis. Another study demonstrated its potential as an anti-inflammatory agent by suppressing the production of pro-inflammatory cytokines. Additionally, 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile has been reported to exhibit antiviral activity against hepatitis C virus.
Eigenschaften
CAS-Nummer |
106538-01-6 |
|---|---|
Produktname |
6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile |
Molekularformel |
C8H8N6 |
Molekulargewicht |
188.19 g/mol |
IUPAC-Name |
6-amino-1,3-dimethylpyrazolo[3,4-b]pyrazine-5-carbonitrile |
InChI |
InChI=1S/C8H8N6/c1-4-6-8(14(2)13-4)12-7(10)5(3-9)11-6/h1-2H3,(H2,10,12) |
InChI-Schlüssel |
BGHVKKKLJQZUNC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=NC(=C(N=C12)C#N)N)C |
Kanonische SMILES |
CC1=NN(C2=NC(=C(N=C12)C#N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)




